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(S)-4-Butyloxazolidine-2,5-dione

Cat. No.: B11717329
M. Wt: 157.17 g/mol
InChI Key: IDLCGAPAQNQOQR-YFKPBYRVSA-N
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Description

Significance of the Oxazolidine-2,5-dione (B1294343) Scaffold in Stereoselective Transformations

The oxazolidine-2,5-dione ring system is a five-membered heterocycle containing oxygen and nitrogen atoms. ontosight.ai This structural motif is of profound importance in organic chemistry, primarily due to its role as a precursor to amino acids and its application in the synthesis of peptides and other complex molecules. ontosight.ai Also known as N-carboxyanhydrides (NCAs), these compounds are activated derivatives of amino acids, first synthesized by Hermann Leuchs. wikipedia.org Their reactivity, particularly their susceptibility to ring-opening reactions, allows for the controlled introduction of amino acid units into a growing molecular chain. ontosight.aiwikipedia.org

The "chiral" designation in chiral oxazolidine-2,5-diones is crucial. Chirality refers to the "handedness" of a molecule, and in drug development and materials science, one "hand" (enantiomer) often has desired effects while the other may be inactive or even detrimental. Chiral oxazolidine-2,5-diones, such as the well-known Evans' oxazolidinones, serve as powerful chiral auxiliaries. rsc.org A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide a chemical reaction to produce a specific enantiomer of the desired product. rsc.org By controlling the stereochemical outcome of reactions, these scaffolds are indispensable for creating enantiomerically pure compounds. rsc.org

Furthermore, the oxazolidine-2,5-dione scaffold is a key component in a variety of pharmacologically active molecules, including antibiotics. ontosight.ainih.gov For instance, the antibiotic linezolid (B1675486) contains an oxazolidinone ring and functions by inhibiting bacterial protein synthesis. ontosight.ainih.gov The versatility of this scaffold in both asymmetric synthesis and as a core component of bioactive molecules underscores its significance in modern organic and medicinal chemistry. ontosight.ai

Contextualization of (S)-4-Butyloxazolidine-2,5-dione within Chiral Heterocyclic Chemistry

This compound, also known as (S)-Norvaline N-carboxyanhydride, is a specific example of a chiral oxazolidine-2,5-dione. Its structure features the characteristic five-membered ring with two carbonyl groups, a nitrogen atom, and an oxygen atom. ontosight.ai The chirality of this molecule is conferred by the stereocenter at the fourth carbon position, which has a butyl group attached and is in the (S)-configuration.

This compound is a derivative of the non-proteinogenic amino acid (S)-norvaline. wikipedia.org The synthesis of such N-carboxyanhydrides typically involves the reaction of the corresponding amino acid with phosgene (B1210022) or its derivatives, a method that has seen various improvements over the years to enhance safety and yield. wikipedia.orgnih.govgoogle.com

As a chiral building block, this compound provides a ready source of the (S)-norvaline stereoisomer for incorporation into peptides or for use in the synthesis of other complex chiral molecules. Its utility lies in its ability to participate in ring-opening polymerizations to form polypeptides or to react with nucleophiles in a controlled manner, transferring its chiral information to the resulting product. wikipedia.org This positions this compound as a valuable intermediate in synthetic organic chemistry, particularly for projects demanding high stereochemical purity.

Physicochemical Properties of this compound

The physical and chemical properties of this compound are fundamental to its handling and application in synthesis.

PropertyValue
Molecular Formula C₇H₁₁NO₃ cymitquimica.com
Molecular Weight 157.17 g/mol cymitquimica.com
Appearance White solid wikipedia.org
Solubility Slightly soluble in water. chemicalbook.com Soluble in Chloroform (B151607), Dichloromethane (B109758), Methanol. lookchem.com

Note: Data for similar compounds, such as the isopropyl analogue, suggest a melting point in the range of 70-71°C. Exact melting point for the butyl derivative requires specific experimental data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B11717329 (S)-4-Butyloxazolidine-2,5-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(4S)-4-butyl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C7H11NO3/c1-2-3-4-5-6(9)11-7(10)8-5/h5H,2-4H2,1H3,(H,8,10)/t5-/m0/s1

InChI Key

IDLCGAPAQNQOQR-YFKPBYRVSA-N

Isomeric SMILES

CCCC[C@H]1C(=O)OC(=O)N1

Canonical SMILES

CCCCC1C(=O)OC(=O)N1

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of S 4 Butyloxazolidine 2,5 Dione and Analogues

Ring-Opening Polymerization (ROP) of N-Carboxyanhydrides (NCAs)

The ring-opening polymerization (ROP) of N-Carboxyanhydrides (NCAs) is a primary method for creating synthetic polypeptides. researchgate.net This process involves the opening of the NCA ring to form long chains of amino acids. The specific characteristics of the resulting polypeptide, such as its length and the order of amino acids, can be controlled by the reaction conditions.

Elucidation of Polymerization Mechanisms: Normal Amine Mechanism (NAM) and Activated Monomer Mechanism (AMM)

Two main pathways govern the ring-opening polymerization of NCAs: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM). researchgate.net

The Normal Amine Mechanism (NAM) is initiated by a nucleophilic attack of a primary amine on the C5 carbonyl carbon of the NCA ring. This leads to the opening of the ring and the formation of a carbamic acid intermediate, which then loses a molecule of carbon dioxide. The process continues with the newly formed amine end-group attacking another NCA monomer, leading to chain growth. This mechanism is considered a living/controlled polymerization, allowing for the synthesis of well-defined polypeptides. researchgate.netnih.gov

The Activated Monomer Mechanism (AMM) , in contrast, is typically initiated by a strong base that deprotonates the NCA monomer at the N3 position. This creates a highly reactive "activated monomer" that can then react with other NCA molecules. The AMM often leads to a rapid polymerization rate and can produce high molecular weight polypeptides, though with less control over the polymer structure compared to the NAM. nih.govmpg.de It has been suggested that in some systems, both NAM and AMM can coexist, with the dominant mechanism depending on the specific reaction conditions, such as the type of initiator and the ratio of reactants. mpg.de

MechanismInitiatorKey FeaturePolymerization Control
Normal Amine Mechanism (NAM) Primary AminesNucleophilic attack by amine on NCAHigh control, living polymerization
Activated Monomer Mechanism (AMM) Strong BasesDeprotonation of NCA to form an activated monomerLess control, rapid polymerization

Kinetics and Control in NCA Polymerization

The kinetics of NCA polymerization are complex and influenced by several factors, including the monomer structure, the initiator used, the solvent, and the temperature. nih.govresearchgate.net For instance, the nature of the N-alkyl group in N-substituted NCAs can significantly impact the polymerization rate, with electron-donating groups sometimes enhancing the kinetics. rsc.orgrsc.org

Achieving control over the polymerization process is crucial for synthesizing polypeptides with desired molecular weights and narrow molecular weight distributions (low polydispersity). researchgate.net Researchers have found that using high-vacuum techniques for purification and polymerization can lead to better control by minimizing side reactions. uoi.gr The choice of solvent also plays a significant role; for example, cooperative covalent polymerization in less polar solvents like dichloromethane (B109758) has been shown to accelerate the reaction and improve control. acs.org

Studies have shown that the polymerization of some NCAs follows pseudo-first-order kinetics. nih.gov The rate of polymerization can also be influenced by the secondary structure of the growing polypeptide chain, which can catalyze the reaction in a manner similar to enzymes. acs.org

Strategies for Controlled Polypeptide Synthesis

Several strategies have been developed to achieve controlled synthesis of polypeptides using NCAs. One approach involves the use of specific initiator systems, such as primary amine hydrochlorides, to suppress the AMM and favor the more controlled NAM pathway. uoi.gr

Another strategy is the "in situ purification" method, where polymerization is carried out in a biphasic system (e.g., water/dichloromethane). nih.gov This allows for the removal of impurities into the aqueous phase while the polymerization proceeds in the organic phase, leading to well-defined polypeptides without the need for extensive monomer purification. nih.gov

The development of novel organocatalysts, such as bifunctional fluoroalcohols, has also enabled fast and controlled ROP of NCAs, yielding high molecular weight polypeptides with narrow polydispersity. researchgate.net Furthermore, copolymerization of different NCAs or with other monomers like N-thiocarboxyanhydrides (NTAs) allows for the synthesis of sequence-tunable poly-α/β-peptides with adjustable properties. nih.gov These advanced strategies are paving the way for the large-scale and cost-effective production of a wide range of polypeptide-based materials. nih.gov

Cycloaddition Reactions Involving Oxazolidine-2,5-diones

Oxazolidine-2,5-diones and their derivatives are also valuable reactants in cycloaddition reactions, which are powerful methods for constructing cyclic and heterocyclic molecular architectures.

Diels-Alder Reactions for Fused Ring Systems

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In the context of oxazolidinone derivatives, chiral auxiliaries attached to the dienophile can direct the stereochemical outcome of the reaction, leading to the synthesis of optically active products. nih.govacs.org For example, 3-(acyloxy)acryloyl oxazolidinones have been used as dienophiles in asymmetric Diels-Alder reactions with cyclopentadiene. nih.gov The choice of Lewis acid catalyst is critical in these reactions, influencing both the yield and the diastereoselectivity of the resulting cycloadducts. nih.gov These reactions are highly stereospecific, with the geometry of the dienophile being retained in the product. libretexts.org

The reactivity in Diels-Alder reactions is generally enhanced when the dienophile has electron-withdrawing groups and the diene has electron-donating groups. libretexts.org The reaction proceeds through a concerted mechanism, where all bond-forming and bond-breaking occur in a single step. youtube.com

DienophileDieneCatalyst/ConditionsOutcome
3-(acetoxy)acryloyl oxazolidinoneCyclopentadieneEt₂AlCl, -78 °CHigh endo-selectivity
p-methoxybenzoate derivativeCyclopentadieneDiethylaluminum chlorideHigh diastereoselectivity and yield

Palladium-Catalyzed (3+2) Cycloadditions

Palladium-catalyzed [3+2] cycloadditions represent another important class of reactions for synthesizing five-membered heterocyclic rings, such as oxazolidines. mdpi.comclockss.org In these reactions, a three-atom component and a two-atom component react in the presence of a palladium catalyst to form a five-membered ring.

One notable example involves the reaction of 5-allenyloxazolidine-2,4-diones with barbiturate-derived alkenes. nih.govacs.org This reaction, catalyzed by a palladium complex with a chiral phosphoramidite (B1245037) ligand, proceeds under mild conditions to afford highly functionalized spirobarbiturate-γ-lactam derivatives in excellent yields and with high diastereo- and enantioselectivities. nih.govacs.org The proposed mechanism involves the formation of a π-allyl palladium zwitterion from the 5-allenyloxazolidine-2,4-dione, which then undergoes cycloaddition. acs.org

Another variation is the palladium-catalyzed [3+2] cycloaddition of α,β-unsaturated imines with vinylethylene carbonates, which provides a route to functionalized oxazolidines with high regioselectivity. mdpi.com These reactions demonstrate the versatility of palladium catalysis in constructing complex heterocyclic systems from oxazolidinedione-related structures.

Reactant 1Reactant 2Catalyst SystemProduct
5-allenyloxazolidine-2,4-dioneBarbiturate-derived alkenePd₂(dba)₃·CHCl₃ / Chiral Phosphoramidite LigandSpirobarbiturate-γ-lactam
α,β-unsaturated imineVinylethylene carbonatePd(PPh₃)₄Functionalized oxazolidine (B1195125)

Allylic Alkylation Reactions via Oxazolidine-2,5-dione (B1294343) Precursors

While specific examples utilizing (S)-4-butyloxazolidine-2,5-dione in allylic alkylation reactions are not extensively documented in the reviewed literature, the reactivity of analogous 5-vinyloxazolidine-2,4-diones provides a strong model for its potential in this area. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon bonds with high stereocontrol. In this context, oxazolidine-2,5-diones can serve as precursors to π-allylpalladium intermediates.

A notable study demonstrated the use of 5-vinyloxazolidine-2,4-diones as precursors for palladium-catalyzed asymmetric decarboxylative allylation of azlactones. researchgate.netbohrium.com This reaction proceeds under mild conditions and affords (Z)-trisubstituted unnatural allylic amino acid derivatives with high yields, excellent enantioselectivities, and exclusive Z-selectivities. bohrium.com The mechanism involves the in situ generation of a π-allylpalladium zwitterionic intermediate from the 5-vinyloxazolidine-2,4-dione, which then reacts with the nucleophilic azlactone.

The general applicability of palladium-catalyzed allylic alkylations extends to various nucleophiles and substrates. nih.gov For instance, isoxazolidin-5-ones have been successfully used as substrates in palladium-catalyzed asymmetric allylic alkylation to access β2,2-amino acids. nih.gov This suggests that this compound, under appropriate conditions, could potentially undergo similar transformations, where the butyl group at the C4 position would influence the stereochemical outcome of the reaction. The chiral environment provided by the (S)-4-butyl substituent could act as a chiral auxiliary, directing the approach of the nucleophile.

A representative reaction scheme for the allylic alkylation of a related oxazolidine-2,4-dione is shown below:

Reactant 1Reactant 2Catalyst/LigandProductYield (%)ee (%)
5-Vinyloxazolidine-2,4-dioneAzlactonePd₂(dba)₃·CHCl₃ / (S)-Tol-BINAP(Z)-Trisubstituted allylic amino acid derivativeup to 95up to 99

Table 1: Example of a Palladium-Catalyzed Allylic Alkylation using an Oxazolidine-2,4-dione derivative. Data sourced from related studies. bohrium.com

Oxidative Cyclization Pathways to Substituted Oxazolidine-2,4-diones

The transformation of an existing oxazolidine-2,5-dione, such as the (S)-4-butyl derivative, into a substituted oxazolidine-2,4-dione is not a commonly reported pathway. More frequently, oxazolidine-2,4-diones are synthesized through cyclization reactions of different precursors. For instance, a metal-free oxothiolation of ynamides has been developed to construct oxazolidine-2,4-diones bearing sulfur-substituted quaternary carbon atoms. nih.gov Another approach involves a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by a base-catalyzed cyclization to yield various oxazolidine-2,4-diones. rsc.org

While direct oxidative cyclization from an oxazolidine-2,5-dione is not typical, one could envision a hypothetical pathway involving the selective oxidation of the C5 methylene (B1212753) group of this compound. However, this would likely require harsh conditions and may lead to a mixture of products due to the reactivity of the entire ring system.

A more plausible transformation would be the modification of a pre-formed oxazolidine-2,4-dione. For example, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been shown to undergo intramolecular cyclization to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ru This highlights the utility of cyclization reactions in building complex heterocyclic systems from functionalized precursors.

Nucleophilic Reactivity and Ring-Opening Pathways of the Oxazolidine-2,5-dione Ring

The oxazolidine-2,5-dione ring is susceptible to nucleophilic attack at the two carbonyl carbons (C2 and C5). This reactivity is the basis for many of its applications, particularly in the synthesis of amino acid derivatives. The ring-opening of N-carboxyanhydrides (NCAs), the general class to which this compound belongs, is a cornerstone of peptide synthesis.

The nucleophilic attack can be initiated by a variety of nucleophiles, including water, alcohols, amines, and carbanions. The regioselectivity of the attack (at C2 or C5) can be influenced by the nature of the nucleophile and the reaction conditions.

Attack at C5: This is the more common pathway, leading to the formation of an α-amino acid derivative. For instance, hydrolysis with water yields the corresponding α-amino acid, (S)-2-aminocaproic acid (norleucine), with the release of carbon dioxide. Reaction with an alcohol (alcoholysis) yields the corresponding amino acid ester.

Attack at C2: Attack at the C2 carbonyl is also possible and leads to the formation of a carbamate (B1207046) derivative.

Following a palladium-catalyzed allylic alkylation of a 5-vinyloxazolidine-2,4-dione, the resulting product can undergo a ring-opening transformation while preserving the enantioselectivity and geometric control established in the initial step. bohrium.com This demonstrates that the oxazolidine ring can be opened after being incorporated into a more complex molecule.

NucleophilePosition of AttackProduct Type
WaterC5α-Amino acid
AlcoholC5α-Amino acid ester
AmineC5α-Amino acid amide
Grignard ReagentC5α-Amino ketone

Table 2: General Nucleophilic Ring-Opening Pathways for Oxazolidine-2,5-diones.

Stereoselective Transformations Leveraging the Chiral Oxazolidine-2,5-dione Framework

The inherent chirality of this compound makes it a valuable tool in stereoselective synthesis. The butyl group at the C4 position creates a chiral environment that can influence the stereochemical outcome of reactions at other positions of the ring or in subsequent transformations of the ring-opened products.

A key application of chiral oxazolidine derivatives is their use as chiral auxiliaries. For instance, 4-phenyloxazolidin-2-one (B1595377) has been employed as a chiral resolution reagent and auxiliary for the stereoselective and asymmetric synthesis of β-branched α-amino acids. rsc.org In a similar vein, the (S)-4-butyl group in this compound can direct the stereoselective alkylation of an enolate derived from the oxazolidine-2,5-dione ring itself, although this is less common than its use as a masked amino acid.

More frequently, the stereochemical integrity of the C4 center is transferred to the final product upon ring-opening. For example, the ring-opening of this compound with a nucleophile will produce a derivative of (S)-2-aminocaproic acid, preserving the (S)-stereocenter.

In the context of palladium-catalyzed reactions, the chiral framework of the oxazolidine precursor can work in concert with a chiral ligand on the metal to achieve high levels of stereocontrol. This "matched" scenario can lead to exceptionally high enantioselectivities. Conversely, a "mismatched" pairing of the chiral substrate and ligand can result in lower stereoselectivity.

Chiral PrecursorTransformationProductStereochemical Outcome
This compoundHydrolysis(S)-2-Aminocaproic acidRetention of stereochemistry
This compoundAlcoholysis with Methanol(S)-Methyl 2-aminocaproateRetention of stereochemistry
4-Phenyloxazolidin-2-oneAsymmetric synthesisβ-Branched α-amino acidsHigh diastereoselectivity

Table 3: Examples of Stereoselective Transformations Involving Chiral Oxazolidine Derivatives. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of Chiral Oxazolidine 2,5 Diones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (S)-4-Butyloxazolidine-2,5-dione, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons of the butyl side chain, the alpha-proton on the chiral center, and the N-H proton of the anhydride (B1165640) ring. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl and oxygen atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals include those for the two carbonyl carbons of the oxazolidine-2,5-dione (B1294343) ring, the chiral alpha-carbon, and the carbons of the butyl side chain. The chemical shifts of the carbonyl carbons are particularly characteristic of the N-carboxyanhydride ring structure. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
C=O (C2)-~168
C=O (C5)-~152
C4~4.4 (t)~58
NH~6.5 (s, br)-
-CH₂- (butyl)~1.9-2.1 (m)~33
-CH₂- (butyl)~1.4-1.6 (m)~18
-CH₂- (butyl)~1.3-1.5 (m)~13
-CH₃ (butyl)~0.9 (t)~13

Note: Predicted values are based on typical chemical shifts for similar functional groups and data from related N-carboxyanhydrides. researchgate.net Actual experimental values may vary.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the assignments made from 1D spectra. A COSY spectrum would show correlations between adjacent protons in the butyl chain and the coupling between the alpha-proton and the adjacent methylene (B1212753) group. An HSQC spectrum would link each proton to its directly attached carbon atom, providing definitive assignment of the carbon signals.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by the prominent absorption bands of the N-carboxyanhydride ring.

The most distinctive features are the two strong carbonyl (C=O) stretching bands, which are characteristic of an anhydride. These typically appear as a symmetric and an antisymmetric stretching vibration. Additionally, the N-H stretching vibration of the ring and the C-H stretching vibrations of the butyl side chain are readily identifiable.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹, predicted)
N-HStretching3200-3400
C-H (alkyl)Stretching2850-3000
C=O (anhydride)Antisymmetric Stretching1850-1870
C=O (anhydride)Symmetric Stretching1770-1790
C-OStretching1000-1300

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern is expected to involve the loss of carbon dioxide (CO₂) from the molecular ion, a characteristic fragmentation pathway for N-carboxyanhydrides. Further fragmentation of the butyl side chain would also be observed.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Ion m/z (predicted) Identity
[M]⁺157.07Molecular Ion
[M - CO₂]⁺113.08Loss of Carbon Dioxide
[M - CO₂ - C₂H₄]⁺85.06Loss of CO₂ and Ethene
[C₄H₉]⁺57.07Butyl Cation

Note: The relative intensities of the peaks would depend on the ionization method and energy.

X-ray Crystallography for Definitive Structural Determination and Absolute Configuration

While spectroscopic methods provide valuable structural information, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure of a crystalline compound.

Computational and Theoretical Chemistry Studies on Oxazolidine 2,5 Dione Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to oxazolidine-2,5-dione (B1294343) systems to elucidate complex chemical phenomena.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving oxazolidine-2,5-diones. This allows for the precise determination of reaction pathways, the identification of transient intermediates, and the characterization of transition state structures and their associated energy barriers.

One of the most studied reactions is the ring-opening polymerization (ROP) of NCAs to form polypeptides. nih.govacs.org DFT studies help to clarify the mechanisms of this polymerization, whether it is initiated by amines, organometallics, or other catalysts. nih.gov For instance, theoretical calculations can compare the energetic favorability of different proposed mechanisms, such as the nucleophilic attack at either the C2 or C5 carbonyl group of the NCA ring.

Furthermore, DFT has been used to investigate other reactions, such as cycloadditions and ring contractions. researchgate.netacademie-sciences.fr In a study on the reaction of hydrazones with α-oxo-ketenes, DFT calculations at the B3LYP/6-311+G(d,p) and M06-2X/6-31G(d,p) levels were used to compare different reaction pathways, including a 1,3-dipolar cycloaddition. academie-sciences.fr The calculations revealed the activation barriers and exergonicity of each step, identifying the most favorable reaction route. academie-sciences.fr Similarly, theoretical studies on the conversion of N-alkoxycarbonylamino epoxides into oxazolidin-2-ones confirmed the regioselectivity and the preference for intramolecular cyclization over intermolecular reactions. researchgate.net

Table 1: Representative DFT-Calculated Activation Energies for Related Heterocyclic Reactions

Reaction StepDFT FunctionalActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Reference
1,3-Dipolar Cycloaddition (TS1-C)B3LYP/6-311+G(d,p)14.9-6.0 academie-sciences.fr
1,3-Dipolar Cycloaddition (TS1-C)M06-2X/6-31G(d,p)4.6-26.1 academie-sciences.fr
Ring Formation (TS2-C)B3LYP/6-311+G(d,p)15.8-10.1 academie-sciences.fr
Ring Formation (TS2-C)M06-2X/6-31G(d,p)16.9-18.5 academie-sciences.fr

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations provide access to key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For oxazolidine-2,5-dione systems, analysis of the frontier molecular orbitals (FMOs) helps predict their behavior in reactions. For example, in cycloaddition reactions, the interaction between the HOMO of one reactant (the nucleophile) and the LUMO of the other (the electrophile) is often dominant. academie-sciences.frunimib.it DFT studies on related oxazolidine-2,4-dione eutectic mixtures showed that properties like the dipole moment and the HOMO-LUMO gap could be correlated with the stability and polarizability of the system. researchgate.net The global electron density in these reactions typically flows from the species with the higher chemical potential (μ) towards the one with the lower chemical potential. academie-sciences.fr

Other calculated parameters, such as the electrophilicity index (ω), chemical potential (μ), and chemical hardness (η), provide a quantitative basis for understanding and predicting the reactivity of these molecules. academie-sciences.frresearchgate.net

Table 2: Calculated Electronic Properties for a Representative Reactant System

Molecule/SystemPropertyValue (B3LYP/6-311+G(d,p))Reference
Azomethine Imineμ (au)-0.135 academie-sciences.fr
α-oxo-keteneμ (au)-0.160 academie-sciences.fr
α-oxo-keteneω (Electrophilicity Index)3.26 academie-sciences.fr
Oxoazolidine-2,4-dione Eutectic (O1Z4)Dipole Moment (D)8.1291 researchgate.net
Oxoazolidine-2,4-dione Eutectic (O1Z4)ΔG (kcal/mol)-37.2496 researchgate.net

The three-dimensional structure and conformational flexibility of (S)-4-Butyloxazolidine-2,5-dione are critical to its chemical behavior. Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation about single bonds. organicchemistrytutor.comlibretexts.org DFT calculations are used to determine the relative energies of different conformers (e.g., staggered, eclipsed, gauche, anti) and to identify the lowest-energy, most stable conformation. libretexts.org

For a chiral molecule like this compound, the butyl group at the C4 position can adopt various conformations. Computational studies can predict the most populated state of the side-chain torsion angles. This is crucial for understanding how the molecule interacts with other chiral entities and for predicting the stereochemical outcome of reactions. For example, in the synthesis of chiral oxazolidin-2-ones from epoxides, theoretical calculations were able to confirm the stereoselection of the cyclization reaction. researchgate.net The analysis helps explain why a particular diastereomer might be preferentially formed. nih.gov

Molecular Dynamics Simulations

For oxazolidine-2,5-dione systems, MD simulations can be applied to study the process of polypeptide chain growth during ring-opening polymerization. These simulations can model how the growing polymer chain folds and interacts with the solvent and incoming monomers. In a study on related thiazolidine-2,4-dione derivatives, MD simulations were used to assess the stability of the ligand-protein complex, providing information on the dynamic behavior and binding interactions over a simulation period. nih.gov Such an approach could be used to study the interactions of this compound with biological targets or catalysts.

In Silico Approaches for Chiral Recognition and Selectivity Prediction

In silico methods, particularly molecular docking, are powerful tools for studying chiral recognition. This process is fundamental when a chiral molecule like this compound interacts with another chiral environment, such as an enzyme's active site or a chiral catalyst.

Molecular docking simulations predict the preferred orientation and binding affinity of one molecule to another. In studies on new chiral 1,3-thiazolidine-4,5-dione derivatives, molecular docking was used to investigate their binding modes with target enzymes. nih.gov The results, including binding affinities and identification of key interacting amino acid residues, helped to rationalize the observed biological activities and guide the design of more potent compounds. nih.gov

These computational techniques can predict the enantioselectivity of a reaction by calculating the energies of the diastereomeric transition states that lead to different chiral products. By comparing the stability of the complexes formed between a chiral catalyst and each enantiomer of a substrate, researchers can predict which enantiomer will react faster, thus determining the chiral outcome of the reaction. New chiral 1,3-oxazolidine-2-thiones have been developed and investigated as reagents for the efficient separation of racemic compounds, a process that relies on differential chiral interactions. rsc.org

Advanced Applications in Synthetic Organic Chemistry Beyond Polymerization

Strategic Use as Chiral Auxiliaries for Asymmetric Induction

The application of chiral molecules to control the stereochemical outcome of a reaction is a cornerstone of modern asymmetric synthesis. nih.gov Chiral auxiliaries are stereogenic units that are temporarily incorporated into a substrate to direct the formation of a new stereocenter. nih.gov While oxazolidinone scaffolds, particularly those popularized by Evans, are renowned chiral auxiliaries, the use of (S)-4-butyloxazolidine-2,5-dione in this specific role is less conventional but holds potential in specific transformations.

Control of Diastereoselectivity and Enantioselectivity in C-C Bond Formations

The primary role of this compound is as an activated amino acid derivative for peptide synthesis. wikipedia.org However, its electrophilic nature allows for reactions with nucleophiles at the carbonyl carbons. A notable, albeit specialized, example of C-C bond formation involves the addition of organometallic reagents to N-carboxyanhydrides.

Research has shown that sterically hindered N-acyl amino acids can be prepared through the addition of organometallic reagents like Grignard or organolithium reagents to NCAs. researchgate.net In this reaction, the organometallic reagent attacks one of the carbonyl groups, leading to a ring-opening that, after rearrangement, forms a new C-C bond. The inherent chirality of the starting NCA, such as this compound, is retained in the final N-acylated amino acid product. This process allows for the synthesis of sterically demanding amides that are often difficult to access through traditional acylation methods. researchgate.net The reaction proceeds through a putative isocyanate intermediate, which is then trapped by the organometallic reagent. researchgate.net

Table 1: Synthesis of N-Acylated Amino Acids from NCAs

NCA Substrate Organometallic Reagent Product Yield Ref
3-Oxa-1-azaspiro[4.5]decane-2,4-dione Mesitylmagnesium bromide N-Mesityloyl-1-aminocyclohexanecarboxylic acid ~100% researchgate.net

While this demonstrates a method for C-C bond formation with stereochemical retention, the NCA itself is consumed and incorporated into the final product rather than being cleaved and recovered, which is the typical definition of a chiral auxiliary. nih.gov

Applications in C-X Heteroatom Bond Formations

The utility of this compound in directing asymmetric C-X heteroatom bond formations (where X is O, N, S, etc.) is not extensively documented in the literature. The primary reactivity of NCAs involves nucleophilic attack at the carbonyls, typically by amines (C-N bond formation) in the context of polymerization, or hydrolysis (C-O bond cleavage). wikipedia.org These reactions are fundamental to its role as a monomer rather than as a chiral director for forming new C-X bonds on an external substrate.

Precursors and Building Blocks for Complex Heterocyclic Structures

The reactive anhydride (B1165640) functionality of this compound makes it an excellent starting material for synthesizing more complex heterocyclic systems, particularly those that retain the core amino acid structure.

Synthesis of Hydantoin (B18101) and Thiohydantoin Derivatives

Hydantoins (imidazolidine-2,4-diones) and their sulfur analogs, thiohydantoins, are a class of five-membered heterocycles with significant pharmacological activities. ijrpr.com this compound serves as a convenient precursor for the corresponding (S)-5-butyl-substituted hydantoin and thiohydantoin.

Hydantoin Synthesis: The synthesis of hydantoins can be achieved from α-amino acids through various methods, including the Urech synthesis involving potassium cyanate (B1221674) or reactions with isocyanates. organic-chemistry.org An analogous pathway from an NCA like this compound would involve a reaction with an amine to form an N-substituted ureido acid, which can subsequently undergo acid- or base-catalyzed cyclization to yield a 1,5-disubstituted hydantoin.

Thiohydantoin Synthesis: 2-Thiohydantoins are commonly prepared by reacting α-amino acids or their esters with isothiocyanates or by direct condensation with thiourea (B124793) at elevated temperatures. researchgate.netmdpi.com The reaction of an α-amino acid with an isothiocyanate, for example, proceeds through a thiourea derivative that cyclizes upon treatment with acid. mdpi.com this compound can be envisioned to react with thiourea or a derivative, where the nucleophilic nitrogen of the thiourea attacks the NCA ring. Subsequent rearrangement and cyclization would afford (S)-5-butyl-2-thiohydantoin. This method offers the advantage of using a pre-activated amino acid, potentially allowing for milder reaction conditions compared to the direct heating of the free amino acid with thiourea. researchgate.net The stereochemistry at the α-carbon is typically retained during these cyclization processes. researchgate.net

Table 2: Plausible Synthesis of Hydantoin and Thiohydantoin Derivatives

Starting Material Reagent Expected Product Heterocycle Class
This compound 1. R-NH₂2. Acid/Base (S)-1-R-5-Butylhydantoin Hydantoin
This compound Thiourea (NH₂CSNH₂) (S)-5-Butyl-2-thiohydantoin Thiohydantoin

Construction of Spirocyclic Systems

Spirocyclic compounds, which contain two rings sharing a single atom, are structurally complex motifs found in many natural products and pharmaceuticals. nih.gov The synthesis of spiro-hydantoins has been reported, often through multi-component reactions or by modifying existing hydantoin structures. researchgate.net While the direct use of this compound for the construction of spirocyclic systems is not a widely reported application, its potential as a building block is conceivable. For instance, if the parent amino acid, norvaline, were incorporated into a cyclic ketone precursor, subsequent NCA formation and reaction could potentially lead to a spiro-hydantoin structure. However, specific literature examples detailing this transformation for L-norvaline NCA are scarce.

Formation of other Nitrogen-Containing Heterocycles

Beyond hydantoins, this compound is a valuable precursor for other nitrogen-containing heterocycles, most notably diketopiperazines.

Diketopiperazines (DKPs): These are six-membered rings containing two amide bonds, formally cyclic dipeptides. They are common byproducts in NCA polymerization but can also be synthesized intentionally. The head-to-tail dimerization of an amino acid or the cyclization of a dipeptide are common routes. When this compound is subjected to specific conditions, such as controlled heating or catalysis, it can dimerize to form the cyclic dipeptide, (3S,6S)-3,6-dibutyldiketopiperazine. This occurs via the nucleophilic attack of the amino group of one ring-opened NCA molecule onto the activated carbonyl of a second NCA molecule, followed by cyclization. DKPs are privileged structures in medicinal chemistry due to their conformational rigidity and biological activity. youtube.com

The Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a powerful tool for generating peptide-like structures and can be adapted to synthesize various heterocycles. wikipedia.orgorganic-chemistry.org While the carboxylic acid component is standard, using an NCA like this compound as a surrogate for the combined amine and carboxylic acid components in a modified Ugi-type reaction could open pathways to complex, highly substituted nitrogen heterocycles.

Development of Tandem and Multicomponent Reaction Strategies

The exploration of this compound, also known as L-Norvaline N-carboxyanhydride (NCA), in advanced synthetic organic chemistry has ventured into the realm of tandem and multicomponent reactions. These strategies offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. While the primary application of NCAs remains in the synthesis of polypeptides, their utility as chiral building blocks in more intricate, non-polymeric scaffolds is an area of growing interest.

Research in this domain has focused on harnessing the reactivity of the NCA ring system in sequential reactions where the initial ring-opening event triggers subsequent bond-forming transformations. This approach allows for the construction of complex heterocyclic and peptidomimetic structures in a single synthetic operation.

One notable area of investigation involves the use of NCAs in Ugi-type multicomponent reactions. The classical Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. In principle, this compound can serve as a surrogate for the carboxylic acid and amine components, thereby introducing a chiral α-amino acid moiety into the final product. The reaction would proceed through the initial opening of the NCA ring by one of the other components, followed by the subsequent steps of the Ugi cascade. This strategy allows for the creation of diverse peptide-like molecules with significant structural variations based on the choice of the aldehyde and isocyanide inputs.

Another promising avenue is the development of tandem reactions involving the initial nucleophilic attack on the NCA, followed by an intramolecular cyclization. For instance, the reaction of this compound with a bifunctional nucleophile could lead to an intermediate that, upon a subsequent intramolecular reaction, yields complex heterocyclic systems. An example of such a strategy is the tandem Pictet-Spengler reaction, where a β-arylethylamine reacts with a carbonyl compound to form a tetrahydroisoquinoline. While direct examples involving this compound are not extensively documented, the conceptual framework suggests its potential as a precursor to the required amino acid-derived aldehyde or a related carbonyl-containing intermediate.

The Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide, also presents opportunities for the incorporation of this compound. Similar to the Ugi reaction, the NCA could potentially act as the carboxylic acid component, leading to the formation of peptidomimetic structures with an ester linkage.

While the body of literature specifically detailing the use of this compound in these advanced, non-polymeric synthetic strategies is still developing, the foundational principles of tandem and multicomponent reaction design strongly support its potential as a valuable and versatile building block. The successful implementation of such reactions would open new avenues for the synthesis of complex, chiral molecules with potential applications in medicinal chemistry and materials science.

Reaction TypeReactantsPotential Product Class
Ugi-type ReactionThis compound, Aldehyde, IsocyanidePeptidomimetics, Heterocycles
Tandem Pictet-SpenglerThis compound (as precursor), β-ArylethylamineTetrahydro-β-carbolines
Passerini-type ReactionThis compound, Carbonyl Compound, IsocyanideDepsipeptides, α-Acyloxy Amides

Emerging Research Directions and Future Challenges

Innovations in Asymmetric Catalysis for Oxazolidine-2,5-dione (B1294343) Transformations

The development of novel asymmetric catalytic systems is paramount for unlocking the full potential of chiral oxazolidine-2,5-diones. While the primary use of these compounds is in ring-opening polymerizations, researchers are exploring catalytic transformations that can modify the heterocyclic core or its substituents with high stereocontrol.

Recent progress in enantioselective organocatalysis has shown promise for constructing chiral heterocycles. For instance, organocatalytic approaches have been successfully employed in the asymmetric synthesis of oxazolidinones, which are structurally related to oxazolidine-2,5-diones. acs.org These methods often utilize chiral catalysts, such as proline derivatives, to induce enantioselectivity in aldol (B89426) and other carbon-carbon bond-forming reactions. acs.orguni-regensburg.de The insights gained from these studies could be extrapolated to develop catalytic systems for the enantioselective functionalization of pre-formed oxazolidine-2,5-dione rings.

Furthermore, the synergy of metal catalysis and photocatalysis is an emerging frontier. Chiral N,N'-dioxide-metal complexes, for example, have been used to mediate a variety of enantioselective radical transformations. nih.gov These catalytic systems can be activated by light to generate radical species that can then engage in asymmetric additions to various functional groups. nih.gov The application of such methodologies to (S)-4-Butyloxazolidine-2,5-dione could enable novel and stereocontrolled modifications of the molecule.

Table 1: Examples of Asymmetric Catalysis Relevant to Oxazolidinone/Oxazolidine-2,5-dione Chemistry

Catalyst Type Reaction Type Relevance to Oxazolidine-2,5-diones
L-Proline-based Organocatalysts Asymmetric Aldol Reaction Synthesis of chiral oxazolidinone precursors acs.org
Chiral N,N'-Dioxide-Metal Complexes Asymmetric Radical Addition Potential for stereocontrolled functionalization nih.gov

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of α-amino acid N-carboxyanhydrides (NCAs), including this compound, often involves the use of hazardous reagents like phosgene (B1210022). acs.orgbohrium.com A significant and ongoing challenge is the development of greener and more sustainable synthetic routes.

A notable advancement in this area is the use of n-Propanephosphonic acid anhydride (B1165640) (T3P®) as a dehydrating agent for the synthesis of NCAs from N-Boc-protected α-amino acids. bohrium.comacs.orgnih.gov This method is phosgene- and halogen-free, proceeds in good yield without significant epimerization, and generates non-toxic, easily removable byproducts. bohrium.comacs.orgnih.gov The process is considered safe and operationally simple, making it suitable for both small-scale and larger-scale production. bohrium.comacs.org

Another innovative and green approach is the "photo-on-demand" synthesis of NCAs. acs.org This method utilizes chloroform (B151607) (CHCl3) as a phosgene precursor, which is generated in situ upon photo-irradiation in the presence of oxygen. acs.org This technique allows for the controlled generation of the reactive species, minimizing the risks associated with handling and storing highly toxic phosgene. acs.org Researchers have successfully synthesized a series of NCAs on a gram scale using this light-controlled reaction. acs.org

Furthermore, efforts are being made to develop moisture-tolerant synthetic methods for NCAs. chemrxiv.org This would eliminate the need for strictly anhydrous solvents and inert atmospheres, simplifying the experimental setup and reducing costs. One such reported method employs propylene (B89431) oxide or epichlorohydrin (B41342) as an acid scavenger, which allows for the synthesis of unprotected NCAs in the presence of moisture. chemrxiv.org

Table 2: Comparison of Synthetic Methods for α-Amino Acid N-Carboxyanhydrides

Method Reagents Advantages Disadvantages
Phosgene Method α-Amino acid, Phosgene High reactivity, well-established High toxicity of phosgene, requires special handling acs.orgbohrium.com
T3P® Method N-Boc-α-amino acid, T3P® Phosgene-free, high yield, low toxicity of byproducts bohrium.comacs.orgnih.gov Requires Boc protection and deprotection steps
Photo-on-demand α-Amino acid, CHCl3, O2, Light In situ generation of phosgene, light-controlled acs.org Requires specialized photochemical reactor

Exploration of Novel Reactivity Modes and Rearrangements

Beyond the well-established ring-opening polymerization, researchers are investigating novel reactivity modes and potential rearrangements of the oxazolidine-2,5-dione ring system. These explorations could lead to the development of new synthetic methodologies and the creation of unique molecular architectures.

The oxazolidine-2,5-dione ring is a cyclic activated amino acid derivative, making it susceptible to nucleophilic attack. bohrium.com While this reactivity is harnessed in polymerization, it can also be exploited for other transformations. For example, controlled reactions with bifunctional nucleophiles could lead to the formation of more complex heterocyclic systems.

The potential for rearrangements within the oxazolidine-2,5-dione framework is another area of interest. Although not extensively documented for this specific system, related heterocyclic compounds are known to undergo various rearrangements. For instance, in organocatalysis, the formation of oxazolidine (B1195125) intermediates is sometimes observed as a "parasitic equilibrium" that can influence the main reaction pathway. uni-regensburg.de Studying the conditions that might promote or suppress such equilibria in this compound could provide valuable mechanistic insights and synthetic opportunities.

The development of catalytic systems that can promote unconventional ring-opening pathways is also a promising direction. For instance, instead of polymerization, catalysts could be designed to facilitate the selective reaction of the oxazolidine-2,5-dione with other functional groups, leading to the formation of small molecule building blocks rather than polymers.

Integration of Oxazolidine-2,5-dione Chemistry into Continuous Flow Synthesis and Automation

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. nih.gov The integration of oxazolidine-2,5-dione synthesis and its subsequent transformations into continuous flow systems is a key area for future development.

The synthesis of NCAs has been successfully demonstrated in a micro-flow reactor. bohrium.com This approach allows for rapid and efficient synthesis with precise control over reaction parameters. The ability to perform reactions in a closed and automated system is particularly beneficial when dealing with potentially hazardous reagents or intermediates. capes.gov.brrsc.org

Furthermore, continuous flow systems can be designed to couple the synthesis of this compound directly with its polymerization or other transformations. nih.gov This "end-to-end" synthesis can streamline the production of polypeptides and other derivatives, reducing manual handling and purification steps. Automated platforms can be developed to rapidly screen different reaction conditions, catalysts, and monomers, accelerating the discovery of new materials and processes. rsc.org

The challenges in this area include managing the potential for solid precipitation and clogging within the microreactors, especially during polymerization. nih.gov However, innovative reactor designs and careful optimization of reaction conditions can mitigate these issues. The development of robust and versatile continuous flow platforms for oxazolidine-2,5-dione chemistry holds significant promise for both academic research and industrial applications.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
(S)-4-tert-Butyloxazolidine-2,5-dione
α-Amino acid N-carboxyanhydrides (NCAs)
n-Propanephosphonic acid anhydride (T3P®)
Propylene oxide
Epichlorohydrin
L-Proline
N,N'-dioxide-metal complexes
Cinchona alkaloid-derived thioureas
Oxazolidinones
N-Boc-protected α-amino acids
Chloroform

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-4-Butyloxazolidine-2,5-dione, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis of oxazolidine-2,5-dione derivatives typically involves cyclization of chiral precursors or enantioselective catalysis. For example, the use of (S)-configured starting materials (e.g., (S)-amino acids) can ensure stereochemical integrity. Enantiomeric purity can be verified via chiral HPLC or polarimetry, while intermediates should be characterized by 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity . Marfey’s method, which involves derivatization with chiral reagents followed by LC-MS analysis, is also effective for confirming absolute configuration .

Q. How can spectroscopic techniques differentiate this compound from its structural analogs?

  • Methodological Answer : Key distinctions arise in 1H^1H-NMR chemical shifts for the butyl side chain (δ ~0.8–1.6 ppm for methyl/methylene groups) and the oxazolidine ring protons (δ ~4.0–5.0 ppm). 13C^{13}C-NMR will show characteristic carbonyl signals at ~170–175 ppm for the dione moiety. IR spectroscopy can confirm carbonyl stretching vibrations (~1770 cm1^{-1}). For stereochemical analysis, circular dichroism (CD) exciton chirality or modified Mosher’s method is recommended .

Q. What in vitro assays are suitable for preliminary cytotoxicity screening of this compound?

  • Methodological Answer : The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is widely used for cytotoxicity screening. Cells are exposed to serial dilutions of the compound, and metabolic activity is quantified via absorbance at 570 nm. Controls should include a vehicle (e.g., DMSO) and a reference cytotoxic agent (e.g., doxorubicin). Data analysis requires normalization to untreated cells and IC50_{50} calculation using nonlinear regression .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against specific targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) can simulate ligand-protein interactions. For example, docking into the active site of α-topoisomerase II or viral neuraminidase (relevant to H1N1 inhibition) requires preparing the protein (PDB ID) and ligand (optimized geometry at B3LYP/6-31G* level). MD simulations (GROMACS) assess binding stability via root-mean-square deviation (RMSD) and radius of gyration analyses .

Q. How should researchers resolve contradictions in reported biological activity data for oxazolidine-2,5-dione derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). A systematic approach includes:

  • Replicating experiments under standardized protocols (e.g., ISO 10993-5 for cytotoxicity).
  • Validating purity via HPLC and mass spectrometry to exclude batch-to-batch variability.
  • Meta-analysis of literature data to identify trends (e.g., structure-activity relationships for antiviral vs. cytotoxic effects) .

Q. What strategies enhance the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer : Metabolic stability can be improved via:

  • Structural modification : Introducing electron-withdrawing groups to reduce cytochrome P450-mediated oxidation.
  • Prodrug design : Masking reactive moieties (e.g., ester prodrugs for slow hydrolysis).
  • In vitro assays : Liver microsomal stability tests (human/rat) quantify metabolic clearance. LC-MS/MS monitors parent compound degradation over time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.